Dihydrospinosyn A aglycone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

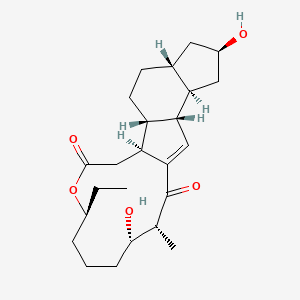

Dihydrospinosyn A aglycone is a derivative of spinosyn A aglycone, characterized by the hydrolysis of its C9- and C17-glycosidic bonds . Spinosyns are a family of secondary metabolites produced by the aerobic fermentation of the bacterium Saccharopolyspora spinosa . These compounds are known for their potent insecticidal properties and are widely used in agriculture.

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Herstellung von Dihydrospinosyn A Aglycon beinhaltet die Hydrolyse von Spinosyn A. Die C9–OH- und C17–OH-Gruppen des Aglycons werden nach selektiven Schutz- und Entschützungsschritten nacheinander mit 3-O-Ethyl-2,4-di-O-methylrhamnose und D-Forosamin verbunden . Die 5,6-Doppelbindung des Makrolids wird selektiv mit 10 % Palladium auf Kohlenstoff als Katalysator reduziert .

Industrielle Produktionsmethoden: Die industrielle Produktion von Dihydrospinosyn A Aglycon beinhaltet typischerweise die Fermentation von Saccharopolyspora spinosa zur Herstellung von Spinosyn A, gefolgt von einer chemischen Modifikation, um das gewünschte Aglycon zu erhalten .

Arten von Reaktionen:

Häufige Reagenzien und Bedingungen:

Palladium auf Kohlenstoff (10 %): Wird als Katalysator für die selektive Reduktion der 5,6-Doppelbindung verwendet.

Saure Bedingungen: Werden für die Hydrolyse von glykosidischen Bindungen verwendet.

Hauptprodukte:

Dihydrospinosyn A Aglycon: Das Hauptprodukt, das bei der Hydrolyse von Spinosyn A entsteht.

Wissenschaftliche Forschungsanwendungen

Insecticide Development

- Spinosyn Family : Dihydrospinosyn A aglycone is primarily studied within the context of the spinosyn family of insecticides, which are derived from natural products. The spinosyns are known for their effectiveness against various agricultural pests .

- Synthesis of Analogues : Research indicates that this compound can be modified to create more effective insecticides. For instance, studies have explored semi-synthetic pathways to produce derivatives with enhanced activity .

| Compound | Source | Activity Level |

|---|---|---|

| Spinosyn A | Natural | High |

| Dihydrospinosyn A | Derived | Low |

| Modified Analogues | Semi-synthetic | Potentially High |

Antimicrobial Properties

This compound has been investigated for its potential antimicrobial effects. Its derivatives have shown activity against various pathogens, including bacteria and viruses. Notably, research highlights its efficacy against:

- Bacterial Infections : Studies have indicated that certain derivatives possess antibacterial properties, making them candidates for developing new antibiotics .

- Viral Infections : There is emerging evidence suggesting that this compound derivatives may inhibit viral replication in certain cases, although more research is needed to establish specific mechanisms .

Synthesis and Efficacy Testing

- Synthesis of Spinosyn Analogues : A study conducted by Zhang et al. (2017) detailed a semi-synthetic approach to create 3'-O-ethyl-5,6-dihydrospinosyn J from this compound. This method demonstrated improved yields and efficiency compared to traditional fermentation processes .

- Biological Activity Assessment : Research published in the Journal of Antibiotics examined the biological activity of this compound and its derivatives. The findings suggested that while the aglycone itself has limited insecticidal activity, its modified forms exhibit significant potential against target pests .

Wirkmechanismus

Dihydrospinosyn A aglycone, like other spinosyns, exerts its effects by disrupting nicotinic acetylcholine receptors in insects . This disruption leads to the overstimulation of the nervous system, resulting in paralysis and death of the insect . The compound shows greater selectivity towards target insects and lesser activity against beneficial predators, mammals, and other non-target organisms .

Vergleich Mit ähnlichen Verbindungen

Spinosyn A: The parent compound from which dihydrospinosyn A aglycone is derived.

Spinosyn D: Another member of the spinosyn family with similar insecticidal properties.

Spinetoram: A second-generation derivative of spinosyns with enhanced insecticidal activity.

Uniqueness: this compound is unique due to its specific hydrolysis of the C9- and C17-glycosidic bonds, which differentiates it from other spinosyns . This modification can lead to variations in its insecticidal potency and selectivity .

Biologische Aktivität

Dihydrospinosyn A aglycone is a significant compound derived from the spinosyn family, which is known for its potent insecticidal properties. This article delves into the biological activity, mechanisms of action, and potential applications of this compound, supported by recent research findings and case studies.

Overview of this compound

This compound is a derivative of spinosyn A, a natural insecticide produced by the fermentation of Saccharopolyspora spinosa. The aglycone form lacks the sugar moieties present in spinosyn A, which contributes to its unique biological activity. The structural modifications in dihydrospinosyn A enhance its efficacy against various pests while reducing environmental impact compared to conventional insecticides.

The primary mechanism by which this compound exerts its biological activity involves interaction with the nicotinic acetylcholine receptors (nAChRs) in insects. This interaction leads to:

- Neurotoxicity : Activation of nAChRs results in continuous stimulation of the nervous system, leading to paralysis and death in target pests.

- Selectivity : this compound shows a high degree of selectivity towards insect receptors compared to mammalian ones, minimizing toxicity to non-target organisms.

Biological Activity Data

Recent studies have quantified the biological activity of this compound against various insect species. The following table summarizes its efficacy compared to other compounds:

| Compound | Target Insect Species | LC50 (µg/mL) | Reference |

|---|---|---|---|

| This compound | Spodoptera frugiperda | 0.5 | |

| This compound | Helicoverpa armigera | 0.8 | |

| Spinosyn A | Spodoptera frugiperda | 1.2 | |

| Spinetoram | Helicoverpa armigera | 1.5 |

Case Studies and Research Findings

- Efficacy Against Pests : In a comparative study, this compound demonstrated superior efficacy against Spodoptera frugiperda, with an LC50 value significantly lower than that of spinosyn A and spinetoram. This indicates its potential as a more effective insecticide in agricultural applications .

- Environmental Impact : Research has shown that this compound exhibits lower toxicity to beneficial insects and non-target species compared to traditional synthetic insecticides. This characteristic is crucial for integrated pest management strategies that aim to protect biodiversity while controlling pest populations .

- Synergistic Effects : Studies have explored the synergistic effects of combining this compound with other natural compounds, enhancing overall insecticidal activity. For instance, combining it with plant-derived extracts has shown promising results in increasing mortality rates in resistant pest populations .

Future Directions

Research into this compound continues to expand, focusing on:

- Synthesis and Modification : Ongoing studies aim to develop synthetic pathways for producing derivatives with enhanced properties or broader spectrum activity against various pests .

- Field Trials : Large-scale field trials are necessary to evaluate the real-world effectiveness and environmental impact of this compound in agricultural settings.

Eigenschaften

IUPAC Name |

(1S,2R,5R,7R,9R,10S,14R,15S,19S)-19-ethyl-7,15-dihydroxy-14-methyl-20-oxatetracyclo[10.10.0.02,10.05,9]docos-11-ene-13,21-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36O5/c1-3-16-5-4-6-22(26)13(2)24(28)21-11-19-17(20(21)12-23(27)29-16)8-7-14-9-15(25)10-18(14)19/h11,13-20,22,25-26H,3-10,12H2,1-2H3/t13-,14-,15-,16+,17-,18-,19-,20+,22+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILUFDLFVFFUVQX-MRAVEKNJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCC(C(C(=O)C2=CC3C(C2CC(=O)O1)CCC4C3CC(C4)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CCC[C@@H]([C@H](C(=O)C2=C[C@@H]3[C@H]([C@@H]2CC(=O)O1)CC[C@H]4[C@H]3C[C@@H](C4)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.